molecular formula C12H19NO2S B3097623 Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate CAS No. 131436-69-6

Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate

Cat. No.: B3097623
CAS No.: 131436-69-6
M. Wt: 241.35 g/mol
InChI Key: PYCDPIWRRGBUHS-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate is a synthetic organic compound featuring a tert-butyl ester group, a propanoate backbone, and a secondary amine substituted with a thiophene-2-ylmethyl moiety. The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions. This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting sulfur-interacting biological systems .

Properties

IUPAC Name

tert-butyl 3-(thiophen-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)15-11(14)6-7-13-9-10-5-4-8-16-10/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCDPIWRRGBUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215161
Record name N-(2-Thienylmethyl)-β-alanine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131436-69-6
Record name N-(2-Thienylmethyl)-β-alanine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131436-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylmethyl)-β-alanine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate typically involves the reaction of thiophen-2-ylmethylamine with tert-butyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The thiophene ring and amino group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Functional Groups Notable Features Reference
Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate Thiophen-2-ylmethyl amine C₁₃H₂₁NO₂S Tert-butyl ester, secondary amine, thiophene Sulfur-rich aromatic ring enhances π-π stacking and potential bioactivity.
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 4-(Trifluoromethyl)benzyl, primary amine C₁₆H₂₂F₃NO₂ Tert-butyl ester, primary amine, CF₃ group Electron-withdrawing CF₃ group increases lipophilicity and metabolic stability.
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate 3-Trifluoromethylphenyl, diphenylmethyleneamine C₂₈H₂₇F₃N₂O₂ Diphenylmethyleneamine (imine protecting group), CF₃ Bulky diphenylmethylene group shields amine; useful in multi-step syntheses.
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate Allylsulfanyl, Boc-protected amine C₁₃H₂₃NO₄S Ethyl ester, Boc-amine, allyl sulfide Allylsulfanyl introduces nucleophilic sulfur; ethyl ester less stable than tert-butyl.

Physicochemical and Reactivity Profiles

  • Electronic Effects :

    • The thiophene moiety in the target compound provides electron-rich aromaticity, favoring electrophilic substitutions or metal coordination . In contrast, the CF₃ group in and is strongly electron-withdrawing, polarizing adjacent bonds and altering reaction pathways (e.g., SN2 vs. SN1).
    • The diphenylmethyleneamine group in delocalizes the amine’s electron density, reducing nucleophilicity and enabling controlled deprotection in synthetic workflows.
  • Steric and Solubility Properties: The tert-butyl ester in all compounds enhances steric hindrance, reducing hydrolysis rates compared to methyl or ethyl esters. The thiophene-methylamine side chain in the target compound may exhibit moderate solubility in polar aprotic solvents (e.g., DMF), whereas the CF₃-benzyl group in increases hydrophobicity.

Biological Activity

Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate, with the CAS number 131436-69-6, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17N1O2S1
  • Molecular Weight : 241.35 g/mol
  • IUPAC Name : this compound
  • Physical Properties :
    • Boiling Point: 112-116 °C (at 0.35 Torr)
    • Density: 1.081 g/cm³
    • pKa: 7.94 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various biochemical pathways. The presence of the thiophene ring may enhance its binding affinity to proteins involved in key signaling pathways.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related thiophene derivatives have shown their ability to scavenge free radicals and protect against oxidative stress in cellular models . This suggests that this compound may also possess antioxidant capabilities, which could be beneficial in preventing cellular damage.

Cytotoxicity and Cancer Research

In vitro studies are essential for evaluating the cytotoxic effects of this compound on various cancer cell lines. Preliminary investigations suggest that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This mechanism may extend to this compound, warranting further exploration into its potential as an anticancer agent.

Case Study 1: Protective Effects Against Oxidative Stress

A study investigating the protective effects of compounds similar to this compound demonstrated that these compounds could significantly reduce oxidative stress-induced apoptosis in human hepatoma cells (HepG2). The treatment resulted in improved cell viability and restoration of mitochondrial membrane potential, indicating a protective mechanism against oxidative damage .

Data Table: Comparison of Biological Activities

CompoundAntioxidant ActivityCytotoxicity (Cancer Cell Lines)Antimicrobial Activity
This compoundPotentially highNeeds further investigationPotentially effective
Related Thiophene Derivative AHighModerateEffective
Related Thiophene Derivative BModerateHighNot effective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate
Reactant of Route 2
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Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate

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